![molecular formula C10H12N2O2S B14495164 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione CAS No. 63635-29-0](/img/structure/B14495164.png)
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a thione group. The compound also features a phenoxy group substituted with an amino group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione typically involves the reaction of 4-aminophenol with formaldehyde and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the production process.
化学反応の分析
Types of Reactions
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 5(6)-(4-Aminophenoxy)-2-benzimidazolyl Carbamates: These compounds share a similar phenoxy group but differ in the ring structure and functional groups.
Thiourea Derivatives: Compounds such as 5-[(4-aminophenoxy)methyl]-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have similar thione groups but differ in the ring structure and substituents.
Uniqueness
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione is unique due to its specific combination of an oxazolidine ring, a thione group, and a phenoxy group with an amino substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
63635-29-0 |
|---|---|
分子式 |
C10H12N2O2S |
分子量 |
224.28 g/mol |
IUPAC名 |
5-[(4-aminophenoxy)methyl]-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C10H12N2O2S/c11-7-1-3-8(4-2-7)13-6-9-5-12-10(15)14-9/h1-4,9H,5-6,11H2,(H,12,15) |
InChIキー |
IOTYDBZIIBEXBY-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=S)N1)COC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


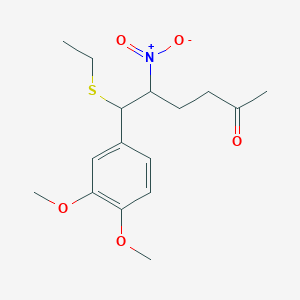
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
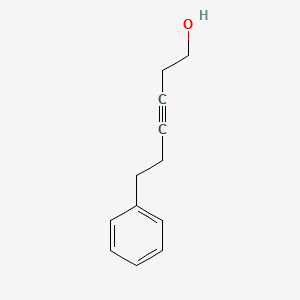
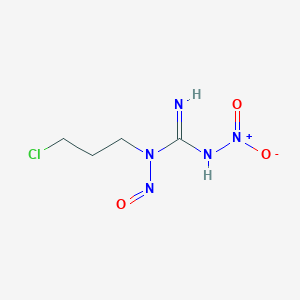
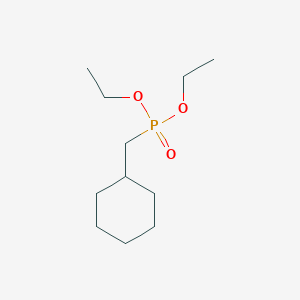
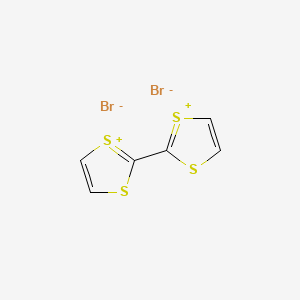

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
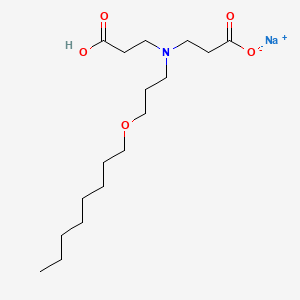
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
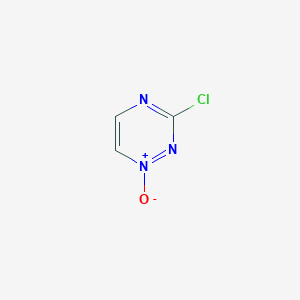
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
